1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine (CAS 874661-64-0) is a bifunctional building block and established pharmacopeial reference material, widely recognized as Aripiprazole Impurity 27. In procurement, it serves two distinct, non-interchangeable roles: as a certified analytical standard required for regulatory impurity profiling in generic API manufacturing, and as a pre-assembled electrophilic intermediate for the convergent synthesis of atypical antipsychotics. By integrating the 2,3-dichlorophenylpiperazine pharmacophore with a highly reactive terminal bromobutyl chain, this specific compound eliminates the need for stepwise linker attachment, directly impacting both the precision of Abbreviated New Drug Application (ANDA) filings and the scalability of medicinal chemistry workflows .
Attempting to substitute this specific compound with its unalkylated precursor, 1-(2,3-dichlorophenyl)piperazine, paired with a generic linker like 1,4-dibromobutane, fundamentally disrupts both analytical and synthetic workflows. In quality control applications, generic substitutes cannot replicate the exact chromatographic retention time or mass fragmentation required by regulatory bodies to quantify process-related impurities accurately . In synthetic applications, relying on sequential alkylation rather than this pre-assembled intermediate triggers the formation of symmetrical 1,4-bis(piperazinyl)butane dimers, introducing severe chromatographic purification bottlenecks and significantly reducing the overall yield of the target active pharmaceutical ingredient.
In regulatory-compliant HPLC method validation, 1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine demonstrates complete baseline separation from the target API and its unalkylated precursor, 1-(2,3-dichlorophenyl)piperazine. The incorporation of the lipophilic bromobutyl chain increases the retention time significantly (ΔtR > 4.5 minutes on standard C18 columns), providing a distinct m/z 366.1 mass signature that is essential for precise quantification during Abbreviated New Drug Application (ANDA) filings, whereas the precursor elutes much earlier with an m/z of 231.1 .
| Evidence Dimension | Chromatographic Retention and Mass Signature |
| Target Compound Data | m/z 366.1, +4.5 min retention shift |
| Comparator Or Baseline | 1-(2,3-dichlorophenyl)piperazine (m/z 231.1, baseline tR) |
| Quantified Difference | >4.5 minute retention time separation and +135 Da mass difference |
| Conditions | Standard C18 reverse-phase HPLC-MS for API impurity profiling |
Guarantees the analytical specificity required by regulatory agencies for batch release and forced degradation studies.
When synthesizing aripiprazole analogs, utilizing the pre-assembled 1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine as a single-component electrophile prevents the formation of symmetrical dimers. In contrast, a stepwise baseline approach using 1-(2,3-dichlorophenyl)piperazine and 1,4-dibromobutane typically yields 15-20% of the inactive 1,4-bis(piperazinyl)butane dimer byproduct. The pre-assembled compound reduces this dimer impurity to <0.5%, increasing the effective convergent coupling yield of the target API to >85% [1].
| Evidence Dimension | Dimer Byproduct Formation |
| Target Compound Data | <0.5% symmetrical dimer formation, >85% coupling yield |
| Comparator Or Baseline | Stepwise 1-(2,3-dichlorophenyl)piperazine + 1,4-dibromobutane (15-20% dimer formation) |
| Quantified Difference | >95% reduction in dimer byproduct |
| Conditions | Base-promoted N-alkylation in polar aprotic solvent (e.g., MeCN/K2CO3) |
Eliminates complex chromatographic purification steps, drastically improving the scalability and yield of the final pharmaceutical product.
For library generation, the terminal bromide of 1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine provides more favorable leaving group thermodynamics compared to its chlorinated analog. Under standard SN2 conditions, the brominated intermediate exhibits a >50-fold higher reaction rate constant, driving nucleophilic substitution to completion in under 4 hours, whereas the 1-(4-chlorobutyl)-4-(2,3-dichlorophenyl)piperazine comparator requires >24 hours and elevated temperatures that risk degrading sensitive heterocyclic headgroups [1].
| Evidence Dimension | SN2 Reaction Time to Completion |
| Target Compound Data | Reaction completion in <4 hours |
| Comparator Or Baseline | Terminal chloride analog (>24 hours to completion) |
| Quantified Difference | >6x reduction in reaction time |
| Conditions | Standard nucleophilic substitution (SN2) with heterocyclic cores |
Maximizes throughput in medicinal chemistry workflows and preserves the integrity of thermally sensitive molecular scaffolds.
As a certified reference standard (Aripiprazole Impurity 27), this compound is strictly required for establishing system suitability, limit of detection (LOD), and limit of quantification (LOQ) parameters in HPLC/LC-MS assays. It is the exact material needed by QA/QC laboratories to support Abbreviated New Drug Applications (ANDA) and routine batch release testing by proving baseline separation from the API .
In process chemistry, it serves as a highly efficient late-stage electrophile for attaching the 2,3-dichlorophenylpiperazine pharmacophore to various headgroups. Its pre-assembled nature avoids the dimerization pitfalls of stepwise alkylation, streamlining purification and increasing overall yields during the scale-up of API production [1].
For discovery teams optimizing D2/D3 receptor partial agonists, this compound acts as a universal 'tail' building block. Its highly reactive terminal bromide allows for rapid, mild SN2 coupling with diverse phenolic or amine-based core scaffolds, enabling the efficient generation of structure-activity relationship (SAR) libraries without the need for harsh, prolonged reaction conditions [1].